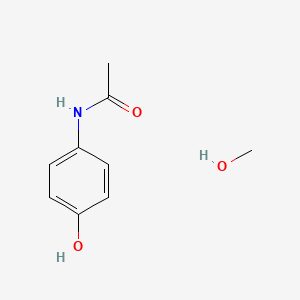![molecular formula C17H24 B12546318 [(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene CAS No. 656824-63-4](/img/structure/B12546318.png)
[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring attached to a cyclohexene ring with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene typically involves the alkylation of benzene with a suitable cyclohexene derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with (6-tert-butylcyclohex-2-en-1-yl)methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the double bond in the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated cyclohexane derivatives
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the tert-butyl group acts as an electron-donating group, activating the benzene ring towards electrophiles. In reduction reactions, the double bond in the cyclohexene ring is hydrogenated to form a saturated ring.
Comparison with Similar Compounds
[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene can be compared with similar compounds such as:
tert-Butylbenzene: Lacks the cyclohexene ring, making it less complex.
Cyclohexylbenzene: Lacks the tert-butyl group, resulting in different reactivity.
Methylcyclohexylbenzene: Similar structure but with a methyl group instead of a tert-butyl group.
The uniqueness of this compound lies in its combination of a benzene ring, a cyclohexene ring, and a tert-butyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
656824-63-4 |
|---|---|
Molecular Formula |
C17H24 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
(6-tert-butylcyclohex-2-en-1-yl)methylbenzene |
InChI |
InChI=1S/C17H24/c1-17(2,3)16-12-8-7-11-15(16)13-14-9-5-4-6-10-14/h4-7,9-11,15-16H,8,12-13H2,1-3H3 |
InChI Key |
LRWQNWVZGXVYGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC=CC1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


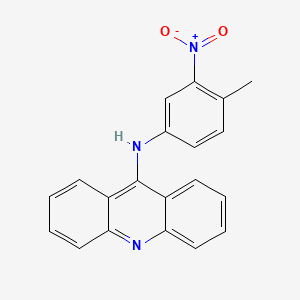
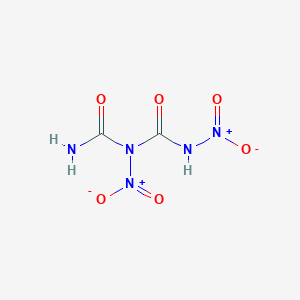
phosphanium bromide](/img/structure/B12546250.png)
![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)

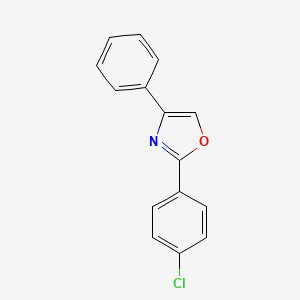
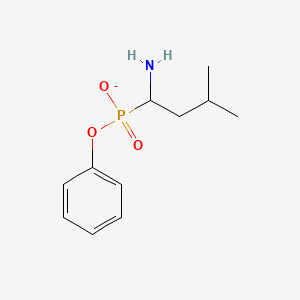
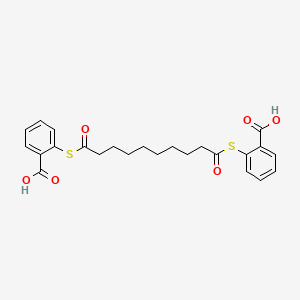
![Ethyl 2-[(3-oxopentanoyl)amino]benzoate](/img/structure/B12546304.png)
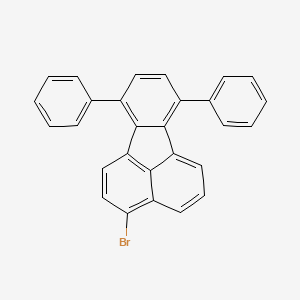
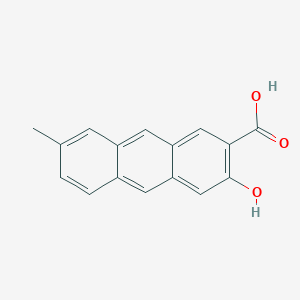
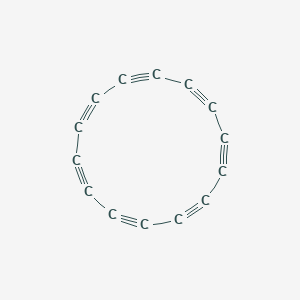
![N-[(1,3-Thiazol-2-yl)sulfanyl]aniline](/img/structure/B12546325.png)
